molecular formula C15H15N3O B10913027 (2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

Cat. No.: B10913027
M. Wt: 253.30 g/mol
InChI Key: XFHAXKDWDBKZLG-UHFFFAOYSA-N
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Description

(2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a quinoline derivative featuring a 1,5-dimethylpyrazole substituent at the 2-position of the quinoline core and a hydroxymethyl (-CH2OH) group at the 4-position. The compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions to introduce the pyrazole moiety, followed by reduction of a ketone intermediate to yield the methanol group, as seen in analogous quinoline derivatives .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C15H15N3O/c1-10-13(8-16-18(10)2)15-7-11(9-19)12-5-3-4-6-14(12)17-15/h3-8,19H,9H2,1-2H3

InChI Key

XFHAXKDWDBKZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of 2-chloroquinoline with 1,5-dimethylpyrazole in the presence of a base, followed by reduction to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the quinoline or pyrazole rings, potentially altering their electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Products include quinoline-4-carboxylic acid or quinoline-4-aldehyde.

    Reduction: Products include various reduced forms of the quinoline or pyrazole rings.

    Substitution: Products include derivatives with different substituents on the quinoline ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a potential therapeutic agent.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity. Alternatively, it may bind to a receptor involved in cell proliferation, exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Methanol vs. Carboxamide and Ketone Derivatives

The hydroxymethyl group in the target compound distinguishes it from carboxamide- or ketone-containing analogs. For example:

  • YS-3 (2-(4-R-phenyl)(quinolin-4-yl)(pyridin-2-yl)methanol): Shares the hydroxymethyl group but incorporates a pyridine substituent instead of pyrazole. Yields for such methanol derivatives range from 87–98%, indicating efficient reduction of ketone precursors using NaBH4 .
  • Compound 9 (): A quinoline-4-carboxamide derivative with dual 1,5-dimethylpyrazole groups.
  • II-5 (2-(4-R-phenyl)quinolin-4-yl)(pyrrole-2-yl)-methanone: A ketone precursor with lower synthetic yields (20–25%), highlighting the challenge of forming carbonyl intermediates compared to methanol derivatives .
Table 1: Key Properties of Selected Quinoline Derivatives
Compound Name Molecular Weight Functional Group Yield (%) Key Characteristics
Target Compound ~295.34 -CH2OH N/A High polarity, H-bond donor capability
YS-3 (pyridine-methanol) ~350.38* -CH2OH 90–98 Pyridine enhances electron-withdrawing effects
Compound 9 (carboxamide) ~413.47 -CONH- N/A Strong H-bonding, higher molecular weight
II-5 (pyrrole-ketone) ~330.35* -C=O 20–25 Lower yield, reactive intermediate

*Calculated based on described structures.

Heterocyclic Substituent Effects: Pyrazole vs. Pyridine and Thiazolidinone

The 1,5-dimethylpyrazole group in the target compound offers steric bulk and moderate electron-donating effects, contrasting with other heterocycles:

  • Pyridine Derivatives (YS-2/YS-3): Pyridine’s electron-withdrawing nature may reduce electron density on the quinoline ring, affecting reactivity in further substitutions or interactions with biological targets .
  • Thiazolidinone Derivatives (): Compounds like 3-(3-fluorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one exhibit analgesic activity, suggesting that bulkier substituents (e.g., thiazolidinone) may enhance bioactivity compared to smaller groups like methanol .
  • Dihydroquinolin-4-ones (): Derivatives such as 2-methyl-3-[(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-1,4-dihydroquinolin-4-one feature saturated rings, which confer rigidity and altered binding conformations relative to the fully aromatic quinoline core .

Hydrogen Bonding and Crystallinity

The hydroxymethyl group in the target compound participates in hydrogen bonding, influencing crystal packing. In contrast:

  • Carboxamide Derivatives : Form stronger intermolecular hydrogen bonds (e.g., N-H···O=C), often leading to stable crystalline phases .

Research Findings and Implications

  • Synthetic Efficiency: Methanol derivatives (e.g., YS-3) are synthesized in high yields (>90%) via NaBH4 reduction, whereas ketone precursors (e.g., II-5) require more complex steps with lower efficiency .
  • Biological Relevance: Thiazolidinone and tetrazolo-quinoline derivatives demonstrate analgesic activity, suggesting that the target compound’s pyrazole and methanol groups could be optimized for similar applications .
  • Solubility vs. Stability : The hydroxymethyl group balances moderate solubility and crystallinity, whereas carboxamides prioritize stability over solubility .

Biological Activity

The compound (2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is C15H15N3C_{15}H_{15}N_3, and it features a quinoline core substituted with a pyrazole moiety. The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC15H15N3
SMILESCC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChI KeyHIAGTHWYOVNDNJ-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazoloquinolines have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific antitumor activity of (2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol remains to be thoroughly investigated; however, its structural analogs suggest potential pathways for further exploration.

Antimicrobial Properties

Compounds containing pyrazole and quinoline moieties have been reported to possess antimicrobial activity. Research indicates that such compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes. The exact antimicrobial spectrum and potency of (2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol require empirical validation through in vitro studies.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Investigating the anti-inflammatory effects of (2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol could provide insights into its therapeutic applications.

The biological activity of (2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can be attributed to several potential mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Pathways : Interaction with signaling pathways such as the NF-kB or MAPK pathways may play a role in mediating the biological effects.
  • DNA Interaction : The ability to intercalate into DNA or bind to DNA repair enzymes could contribute to its antitumor activity.

Example Study 1: Antitumor Activity

A study on a related pyrazoloquinoline demonstrated significant cytotoxicity against human breast cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.

Example Study 2: Antimicrobial Efficacy

Research on pyrazolo[3,4-b]quinoline derivatives showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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